5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
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Overview
Description
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives Indole compounds are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the methoxy group and the pyridin-3-ylmethyl substituent. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group and the pyridin-3-ylmethyl substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid.
Reduction: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methoxy group and the pyridin-3-ylmethyl substituent can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1-(pyridin-2-ylmethyl)-1H-indole-3-carbaldehyde
- 5-methoxy-1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde
- 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid
Uniqueness
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJUVLPIAMPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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